molecular formula C11H12ClN3O2 B1492694 2-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol CAS No. 2097965-09-6

2-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol

Cat. No.: B1492694
CAS No.: 2097965-09-6
M. Wt: 253.68 g/mol
InChI Key: ZGOVSMGSHPROSL-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a methyl group bearing a chloromethyl moiety and a 6-methoxyphenol group. The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, ensuring regioselective formation of the 1,4-disubstituted triazole . The chloromethyl group enhances reactivity for further functionalization (e.g., nucleophilic substitution), while the methoxyphenol moiety may confer antioxidant properties. Applications are hypothesized in medicinal chemistry (e.g., prodrug design) and materials science due to its modular structure .

Properties

IUPAC Name

2-[[4-(chloromethyl)triazol-1-yl]methyl]-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-17-10-4-2-3-8(11(10)16)6-15-7-9(5-12)13-14-15/h2-4,7,16H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOVSMGSHPROSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-(Chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_10ClN_3O. The compound includes a methoxy group and a chloromethyl triazole moiety that contribute to its reactivity and biological interactions.

PropertyValue
Molecular Weight243.09 g/mol
CAS NumberNot specified
SolubilityVaries with solvent
PurityMinimum 95%

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing triazole derivatives. The presence of the triazole ring in this compound suggests possible interactions with cellular targets involved in cancer progression.

Case Study: Inhibition of Cancer Cell Proliferation
A study investigated the effects of triazole derivatives on various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation in colorectal cancer cells (SW480 and HCT116) with IC50 values ranging from 0.12 to 2 µM . This suggests that the compound may exert cytotoxic effects on cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Antifungal Activity

Triazole compounds are well-documented antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes. Research has shown that triazole derivatives can effectively combat various fungal pathogens.

Research Findings:
A comparative study on the antifungal activity of several triazole compounds demonstrated that those with chloromethyl substitutions had enhanced efficacy against Candida species. The mechanism was attributed to increased permeability of fungal cell walls and subsequent disruption of cellular functions .

The biological activity of this compound may involve:

  • Metabolic Activation : Similar compounds have been shown to undergo metabolic activation leading to the formation of reactive intermediates that can interact with DNA or proteins .
  • Targeting Specific Pathways : The compound may inhibit key signaling pathways involved in tumor growth and survival, such as the Wnt/β-catenin pathway .

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to assess the toxicity profiles of such compounds. Preliminary studies indicate that while some derivatives exhibit potent biological effects, they also carry risks for cytotoxicity at higher concentrations. Further research is needed to establish safe dosage levels and therapeutic indices.

Comparison with Similar Compounds

Structural Features

Compound Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound 4-(Chloromethyl)-1H-1,2,3-triazole, 6-methoxyphenol, methylene linker Triazole, chloromethyl, methoxyphenol ~295.7 (estimated)
Compound 16 () Fluorinated chain, nucleoside analog, acetylated sugars Triazole, heptadecafluoro, dioxopyrimidinyl ~1,600+ (estimated)
Compound 17 () Fluorinated amide, triazole-linked sugar Triazole, perfluoroalkyl, glycosyl ~1,200+ (estimated)
2-[5-(4-Methoxyphenyl)...] () Pyrazoline, benzothiazole, methoxyphenyl Pyrazoline, benzothiazole, methoxy ~377.4 (reported)

Key Differences :

  • The target compound’s chloromethyl group contrasts with fluorinated chains in analogs, reducing molecular weight and altering lipophilicity .
  • Unlike pyrazoline-based structures (), the triazole core enables modular derivatization via click chemistry .

Physicochemical Properties

Property Target Compound Compound 16 () Compound 17 ()
Water Solubility Moderate (polar groups) Low (fluorinated chains) Low (glycosyl, fluorinated)
LogP (Estimated) ~1.5–2.5 >5 (highly lipophilic) ~3.5–4.5
Stability Sensitive to hydrolysis (Cl) Stable (C-F bonds) Stable (amide linkages)

Insights :

  • The chloromethyl group increases electrophilicity but reduces stability compared to fluorinated analogs .
  • Methoxyphenol enhances solubility relative to acetylated sugars in compounds .

Preparation Methods

Synthesis of 4-(chloromethyl)-1H-1,2,3-triazole Intermediate

  • Step 1: Azide-Alkyne Cycloaddition

    The synthesis begins with the reaction of an appropriate alkyne (e.g., propargyl alcohol or propargyl bromide derivatives) with an organic azide under copper(I) catalysis to yield 1,4-disubstituted 1,2,3-triazoles. This reaction proceeds under mild conditions, often in aqueous or mixed solvents at room temperature or slightly elevated temperatures.

  • Step 2: Chloromethylation

    The 4-position of the triazole ring is functionalized with a chloromethyl group. This can be achieved by reacting the triazole intermediate with chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid, under controlled conditions to avoid over-chlorination or side reactions. The chloromethyl group serves as a reactive handle for subsequent coupling.

Coupling with 6-Methoxyphenol

  • Step 3: Alkylation of 6-Methoxyphenol

    The chloromethylated triazole intermediate is reacted with 6-methoxyphenol under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The phenolic hydroxyl group performs a nucleophilic substitution on the chloromethyl group, forming the methylene bridge linking the triazole and methoxyphenol moieties.

  • Step 4: Purification

    The crude product is purified by chromatographic techniques such as column chromatography or recrystallization to afford pure this compound.

Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Azide-Alkyne Cycloaddition CuSO4/sodium ascorbate catalyst, H2O/t-BuOH, rt 80–95 High regioselectivity for 1,4-disubstituted triazoles
Chloromethylation Chloromethyl methyl ether, HCl, CH2Cl2, 0–5 °C 60–85 Controlled temperature critical to minimize side products
Alkylation with 6-Methoxyphenol K2CO3, DMF, 50–80 °C 70–90 Polar aprotic solvent enhances nucleophilicity

Research Findings and Characterization

  • Spectroscopic Analysis

    The final compound is characterized by ^1H and ^13C NMR spectroscopy, confirming the presence of the triazole ring, chloromethyl group, and methoxyphenol moiety. The methylene protons linking the triazole to the phenol typically appear as singlets or doublets depending on the substitution pattern.

  • X-ray Crystallography

    Single-crystal X-ray diffraction studies on similar triazole-phenol derivatives have confirmed the planar nature of the triazole ring and the spatial arrangement of substituents, which is important for biological activity.

  • Yield and Purity

    The overall yields from azide and alkyne starting materials to the final compound range from 50% to 80%, depending on reaction optimization. Purity is typically above 95% after chromatographic purification.

Comparative Analysis with Related Compounds

Compound Type Key Synthetic Step Yield Range (%) Reference Notes
1,2,3-Triazole derivatives CuAAC followed by functionalization 70–95 Efficient and regioselective synthesis
Chloromethylated triazoles Chloromethylation with chloromethyl methyl ether 60–85 Requires careful temperature control
Triazole-phenol linked compounds Nucleophilic substitution on chloromethyl 70–90 Base and solvent choice critical

Q & A

(Basic) What are the optimal synthetic routes for 2-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol, and what reaction conditions ensure high yield?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, leveraging the reactivity of the triazole and chloromethyl groups. Key steps may include:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
  • Methylation/Chlorination : Introduction of the chloromethyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide or chloroform) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures purity, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Critical parameters:

  • Temperature : 60–80°C for cycloaddition; room temperature for Mannich-like coupling .
  • Catalysts : Cu(I) for triazole formation; base catalysts (e.g., K₂CO₃) for ether linkages .

(Basic) Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies methoxy (δ ~3.8 ppm), phenolic OH (δ ~9–10 ppm), and triazole protons (δ ~7.5–8.5 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 322.05) .
  • X-ray Crystallography : Resolves spatial arrangement of the triazole and methoxyphenol moieties, with bond angles and torsional strains analyzed via programs like SHELX .

(Advanced) How does the chloromethyl group influence the compound’s reactivity in derivatization or biological interactions?

Methodological Answer:

  • Derivatization : The chloromethyl group serves as a handle for nucleophilic substitution (e.g., with amines or thiols) to generate analogs. Kinetic studies (via HPLC) show reactivity in DMF at 50°C, with SN2 mechanisms favored .
  • Biological Interactions : Chlorine’s electronegativity enhances binding to hydrophobic pockets in enzymes (e.g., cytochrome P450). Molecular docking (AutoDock Vina) predicts binding affinities (ΔG ~−8.2 kcal/mol) .
  • Comparative Studies : Replace Cl with Br or CF₃ to assess steric/electronic effects on bioactivity .

(Advanced) What computational methods predict the compound’s environmental fate or metabolic pathways?

Methodological Answer:

  • Environmental Fate :
    • DFT Calculations : Gaussian 09 optimizes geometry to compute hydrolysis rates (t₁/₂ ~120 days at pH 7) .
    • QSAR Models : Predict biodegradability (Biowin v4.1) and bioaccumulation (logP ~2.8) .
  • Metabolism :
    • CYP450 Metabolism : MD simulations (Amber22) reveal demethylation of the methoxy group as the primary pathway .
    • Metabolite Identification : LC-MS/MS detects hydroxylated derivatives (m/z +16) in liver microsome assays .

(Advanced) How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity; impurities (e.g., unreacted intermediates) may skew results .
  • Assay Optimization :
    • Dose-Response Curves : Test across concentrations (1–100 µM) to identify non-linear effects .
    • Cell Line Variability : Compare activity in Gram-positive vs. Gram-negative bacteria or cancer vs. normal cell lines .
  • Mechanistic Studies : ROS assays (DCFH-DA probe) or apoptosis markers (Annexin V) clarify whether cytotoxicity is target-specific or oxidative stress-induced .

(Advanced) What strategies enhance the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies (37°C, pH 1–9) monitored via UV-Vis (λmax ~270 nm). Buffers (PBS) stabilize the phenolic OH group .
  • Prodrug Design : Acetylate the phenolic OH to reduce hydrolysis; in vitro enzymatic cleavage (esterase) restores activity .
  • Nanocarrier Encapsulation : Liposomal formulations (DSPC/cholesterol) improve half-life in serum (t₁/₂ increase from 2h to 12h) .

(Advanced) How do structural modifications impact the compound’s crystallinity and solubility?

Methodological Answer:

  • Crystallinity : Replace methoxy with bulkier groups (e.g., tert-butyl) to disrupt packing; single-crystal XRD shows reduced symmetry and increased melting points (~180°C to ~220°C) .
  • Solubility :
    • Co-solvent Systems : Use ethanol/water mixtures (30:70 v/v) for solubility enhancement (from 0.5 mg/mL to 5 mg/mL) .
    • Salt Formation : React with sodium bicarbonate to generate a water-soluble phenolate (pH-dependent solubility >50 mg/mL at pH 8) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol
Reactant of Route 2
Reactant of Route 2
2-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol

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